1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a fluorobenzyl group at the 1-position and a carboxylic acid group at the 2-position of the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid typically involves the reaction of 4-fluorobenzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce imidazolidine derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole ring.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 1-Benzyl-1H-imidazole-2-carboxylic acid
- 1-(4-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
- 1-(4-Methylbenzyl)-1H-imidazole-2-carboxylic acid
Uniqueness: 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXCUCVSHURGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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